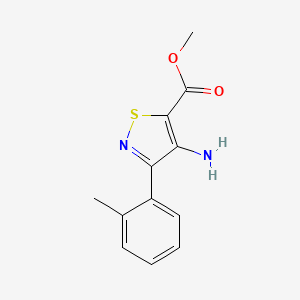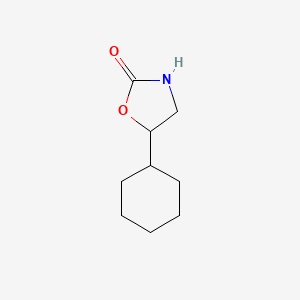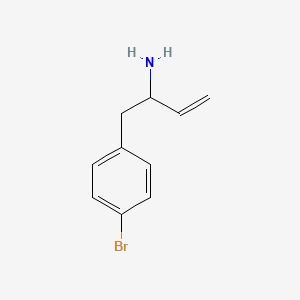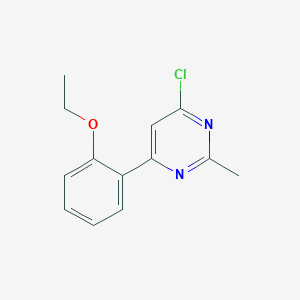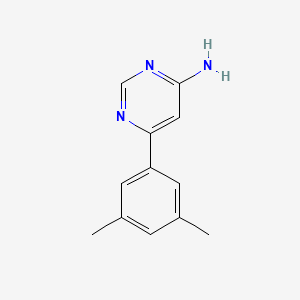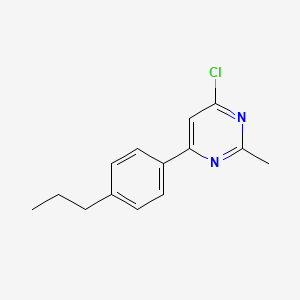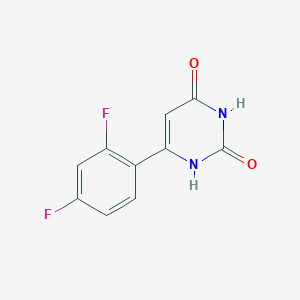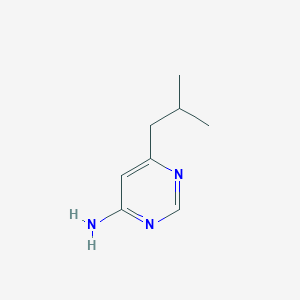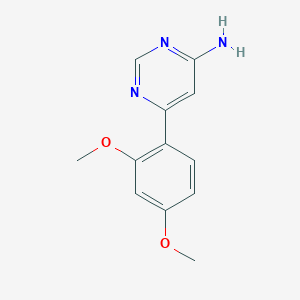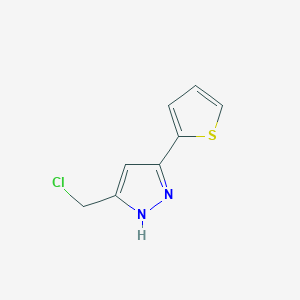
1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol
Vue d'ensemble
Description
“1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a cyclohexyl group and a tert-butyl group . The exact properties and uses of this specific compound are not widely documented in the available literature.
Synthesis Analysis
The synthesis of compounds similar to “1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol” often involves the use of pyrrolidine as a scaffold . Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Applications De Recherche Scientifique
Perfumery Applications
“1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol” is used in the synthesis of commercial fragrances such as Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). These fragrances are used in functional perfumery applications such as beauty care, soap, laundry care, and household products .
Biocatalytic Processes
This compound is used in continuous-flow biocatalytic processes for the synthesis of the best stereoisomers of the commercial fragrances mentioned above. The process involves the use of commercial alcohol dehydrogenases (ADHs) to produce cis-4-alkylcyclohexanols, including the two derivatives with isopropyl and tert-butyl substituents, by the stereoselective reduction of the corresponding ketones .
Production of High Diastereoisomeric Purity Fragrances
In the production of the most odorous isomers of the two commercial fragrances, a continuous-flow process based on the combination of in-line enzymatic steps with in-line work-up is used. This effectively provides samples of cis-leather cyclohexanol and cis-woody acetate with high diastereoisomeric purity .
Preparation of Polyimide Alignment Layers
“1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol” is used in the preparation of laterally tert-butyl-substituted cyclohexyl-containing polyimide alignment layers. These layers have high pretilt angles and are used for potential applications in twisted-nematic thin film transistor driven liquid crystal display devices (TFT-LCDs) .
Investigation of Catalytic Activity
This compound has been employed as a substrate to investigate the catalytic activity and BET surface area for different desilicated TS-1 zeolite samples .
Propriétés
IUPAC Name |
1-(4-tert-butylcyclohexyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-14(2,3)11-4-6-12(7-5-11)15-9-8-13(16)10-15/h11-13,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTSOGLJWSVGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methylamino)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466892.png)
